2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the pyrido[1,2-a]pyrimidine core. Subsequent oxidation and carboxylation steps yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is unique due to its specific fused ring structure and the presence of both a methyl group and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(14)15)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZENLHLLEJMNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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